N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound featuring a thiadiazole ring, a quinoline moiety, and a phenylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole ring. The quinoline and phenylpiperazine groups are then introduced through subsequent reactions. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed on the quinoline or phenylpiperazine groups.
Substitution: Nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives, hydroquinones.
Reduction: Reduced quinoline derivatives, phenylpiperazine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Biology: The compound's interaction with biological targets, such as enzymes and receptors, has been explored for therapeutic purposes.
Industry: Its unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole ring plays a crucial role in interacting with these targets, leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-methylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-ethylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-propylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
Uniqueness: The presence of the phenyl group in the piperazine ring of this compound distinguishes it from similar compounds, potentially leading to unique biological activities and applications.
This comprehensive overview highlights the significance of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-17-27-28-24(33-17)26-22(31)16-32-20-9-5-6-18-10-11-21(25-23(18)20)30-14-12-29(13-15-30)19-7-3-2-4-8-19/h2-11H,12-16H2,1H3,(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWHSHADQKMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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